N,N'-diethylpentane-1,5-diamine
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Overview
Description
N,N’-diethylpentane-1,5-diamine is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a pentane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-diethylpentane-1,5-diamine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 1,5-dibromopentane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the bromine atoms on the pentane chain, forming N,N’-diethylpentane-1,5-diamine.
Industrial Production Methods: Industrial production of N,N’-diethylpentane-1,5-diamine often involves the catalytic hydrogenation of nitriles or imines derived from pentane. This method is preferred due to its efficiency and scalability. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: N,N’-diethylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-diethylpentane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-diethylpentane-1,5-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. It may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biological molecules.
Comparison with Similar Compounds
1,5-Diaminopentane (Cadaverine): Similar structure but lacks the diethyl groups.
N,N’-dimethylpentane-1,5-diamine: Similar structure with methyl groups instead of ethyl groups.
1,6-Diaminohexane (Hexamethylenediamine): Longer carbon chain with similar diamine functionality.
Uniqueness: N,N’-diethylpentane-1,5-diamine is unique due to the presence of diethyl groups, which can influence its reactivity and interactions compared to other diamines
Properties
Molecular Formula |
C9H22N2 |
---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N,N'-diethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-10-8-6-5-7-9-11-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
BZRMPKDZBITGKE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCNCC |
Origin of Product |
United States |
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